molecular formula C24H30N4O3 B2786640 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide CAS No. 922067-44-5

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

Katalognummer B2786640
CAS-Nummer: 922067-44-5
Molekulargewicht: 422.529
InChI-Schlüssel: PMWRKXXEHYCWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide, commonly known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as a cancer therapeutic. It was first synthesized by the pharmaceutical company Medivation and has since been the subject of numerous scientific investigations. In

Wirkmechanismus

MI-773 acts as a selective and potent inhibitor of the p53-MDM2 interaction. It binds to the MDM2 protein and prevents it from binding to p53, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. MI-773 has been shown to be highly specific for the p53-MDM2 interaction, and does not affect other proteins in the p53 pathway.
Biochemical and Physiological Effects
MI-773 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. MI-773 has also been shown to inhibit the growth and proliferation of cancer cells, as well as their migration and invasion. Additionally, MI-773 has been shown to sensitize cancer cells to conventional chemotherapy, which may improve the efficacy of cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MI-773 is its specificity for the p53-MDM2 interaction, which makes it a highly targeted and effective cancer therapeutic. It has also been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, there are also limitations to using MI-773 in lab experiments. It is a small molecule inhibitor, which makes it difficult to deliver to cancer cells in vivo. Additionally, MI-773 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for research on MI-773. One area of interest is the development of novel drug delivery systems that can effectively deliver MI-773 to cancer cells in vivo. Another area of interest is the combination of MI-773 with other cancer therapeutics, such as conventional chemotherapy or immunotherapy. Additionally, further research is needed to determine the safety and efficacy of MI-773 in clinical trials, and to identify potential biomarkers that can predict response to MI-773 treatment.

Synthesemethoden

The synthesis of MI-773 involves several steps, including the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)morpholine. The resulting amide is then reacted with p-toluenesulfonyl chloride to yield MI-773. The synthesis method has been optimized to yield high purity and high yield of MI-773.

Wissenschaftliche Forschungsanwendungen

MI-773 has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for cancer cell survival. Inhibition of this pathway leads to the activation of the p53 tumor suppressor protein, which induces cell cycle arrest and apoptosis in cancer cells. MI-773 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.

Eigenschaften

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRKXXEHYCWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.